4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid, also known as OTB, is a synthetic compound that has been studied for its potential applications in scientific research. This molecule has a unique chemical structure that makes it a promising candidate for various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid is not fully understood, but it is believed to involve the binding of the compound to specific receptors in the brain. These receptors are involved in various physiological processes, including neurotransmission, ion channel regulation, and cellular signaling. By studying the interactions between 4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid and these receptors, researchers can gain insights into the underlying mechanisms of these processes.
Biochemical and Physiological Effects:
4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid has been shown to have various biochemical and physiological effects, depending on the specific receptors and systems involved. For example, the compound has been shown to modulate the activity of certain ion channels, which can affect the release of neurotransmitters and the firing of action potentials. 4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid has also been shown to inhibit the activity of certain enzymes, which can affect various metabolic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid in lab experiments is its high affinity for specific receptors, which allows for precise targeting of these receptors. This can be useful for studying the mechanisms of action of these receptors and for developing new drugs that target these receptors. However, one limitation of using 4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid is its potential for off-target effects and toxicity, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid, including the development of new synthetic methods for producing the compound, the identification of new receptors and systems that are affected by 4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid, and the development of new drugs based on the structure of 4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid. Additionally, future research could focus on the potential applications of 4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid in various disease states, such as neurological disorders and metabolic diseases. Overall, the unique structure and properties of 4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid make it a promising candidate for further scientific research.
Synthesemethoden
4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid can be synthesized using a multi-step process that involves the reaction of various starting materials. One common method involves the reaction of 2-aminothiazole with ethyl 2-bromo-2-methylpropanoate, followed by hydrolysis and decarboxylation to yield the final product. Other methods involve the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and neuroscience. This compound has been shown to have a high affinity for certain receptors in the brain, which makes it a useful tool for studying the mechanisms of action of these receptors. 4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid has also been used in studies of protein-protein interactions, enzyme kinetics, and other biochemical processes.
Eigenschaften
IUPAC Name |
4-[2-oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO3S/c9-8(10,11)5-4-16-7(15)12(5)3-1-2-6(13)14/h4H,1-3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCGRAUEYMKVKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=O)S1)CCCC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.